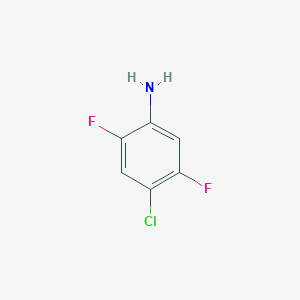

4-Chloro-2,5-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRVOUSDQGBZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562336 | |

| Record name | 4-Chloro-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-30-1 | |

| Record name | 4-Chloro-2,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2,5-difluoroaniline CAS number and properties

An In-depth Technical Guide to 4-Chloro-2,5-difluoroaniline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, applications, and analytical characterization, grounded in established chemical principles and field-proven methodologies.

This compound is a halogenated aromatic amine that serves as a critical structural motif and intermediate in the synthesis of complex organic molecules. Its utility is primarily derived from the specific arrangement of electron-withdrawing halogen substituents on the aniline ring, which modulates the reactivity of both the aromatic system and the amino group. This unique electronic profile makes it a valuable building block for creating targeted molecules in the pharmaceutical and agrochemical industries.

The core identification and physicochemical data for this compound are summarized below. It is important to note that while many properties are well-documented, experimental data for thermal properties like melting and boiling points are not consistently reported across commercial suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 2613-30-1 | [1][2] |

| Molecular Formula | C₆H₄ClF₂N | [1][3] |

| Molecular Weight | 163.55 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chloro-2,5-difluorophenylamine | [3] |

| Appearance | Solid (typically crystalline) | [1] |

| Purity | ≥98% (typical commercial grade) | [2][3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |

| Predicted LogP | 2.20 | [3] |

Synthesis, Reactivity, and Mechanistic Considerations

The synthesis of substituted anilines like this compound typically involves the reduction of a corresponding nitroaromatic precursor. This transformation is one of the most fundamental and reliable reactions in organic synthesis.

Proposed Synthetic Pathway

A logical and industrially scalable approach to synthesizing this compound is the catalytic hydrogenation of 1-chloro-2,5-difluoro-4-nitrobenzene. This method is highly efficient and selective for the reduction of the nitro group without affecting the halogen substituents, a principle demonstrated in the synthesis of analogous compounds.[4][5]

The key steps are:

-

Nitration: Introduction of a nitro group onto a 1-chloro-2,5-difluorobenzene ring.

-

Reduction: Selective reduction of the nitro group to an amine.

Common reducing agents for this transformation include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on Carbon (Pd/C), Platinum (IV) oxide (PtO₂), or Raney Nickel. This is often the cleanest and most efficient method.[4]

-

Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

The following diagram illustrates the catalytic hydrogenation pathway.

Caption: Proposed synthesis of this compound.

Reactivity Profile

The chemical behavior of this compound is governed by the interplay between the nucleophilic amino group (-NH₂) and the electron-deficient aromatic ring.

-

Amino Group Reactivity: The -NH₂ group is a nucleophile and a base, although its basicity is significantly reduced by the strong electron-withdrawing effects of the two fluorine and one chlorine atoms. It readily undergoes reactions typical of primary anilines, such as diazotization, acylation, and alkylation. These reactions are fundamental to its use as a synthetic intermediate.

-

Aromatic Ring Reactivity: The halogen substituents deactivate the ring towards electrophilic aromatic substitution. The directing effects are complex, but substitution is generally disfavored due to the deactivated nature of the ring. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a specialized building block. The 4-chloro-2,5-difluorophenyl moiety is incorporated into larger, more complex molecules to fine-tune their biological activity, metabolic stability, and pharmacokinetic properties.

-

Pharmaceutical Development: Halogenated anilines are prevalent in medicinal chemistry. Fluorine, in particular, is often used to block metabolic oxidation sites, increase binding affinity, and modulate pKa. This compound serves as a key starting material for the synthesis of various therapeutic agents, including kinase inhibitors for oncology. For instance, anilines with similar substitution patterns are used in the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, which play a role in angiogenesis.[6]

-

Agrochemical Synthesis: In the agrochemical sector, halogenated aromatic compounds are integral to the design of modern herbicides, insecticides, and fungicides. The specific halogenation pattern of this compound can impart desired properties such as enhanced efficacy, target selectivity, and appropriate environmental persistence.

Analytical and Quality Control Methodologies

Ensuring the identity and purity of this compound is critical for its successful use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be simple, showing signals for the two aromatic protons and the amine protons. The aromatic signals will appear as complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms (³J H-F and ⁴J H-F). The amine protons will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the attached halogens, and the signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹J C-F), which is typically very large.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending (~1600 cm⁻¹), and C-halogen (C-F and C-Cl) stretching vibrations in the fingerprint region (below 1300 cm⁻¹).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and quantifying any related impurities. A robust, stability-indicating reverse-phase method is essential for quality control.

Caption: Standard workflow for HPLC purity analysis.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method based on established procedures for similar aniline compounds.[7][8][9] Method validation is required for GMP applications.

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical starting condition would be 70% A / 30% B, ramping to 95% B over 15-20 minutes to elute any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 220 nm or 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase initial mixture (70:30 A:B).

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

-

Analysis and Calculation:

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

-

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its potential hazards. All procedures should be conducted in accordance with the Safety Data Sheet (SDS).

Hazard Identification

The compound is classified with the GHS07 pictogram (Exclamation Mark) and the signal word "Warning".[1][2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. For long-term stability, storage in a dark place under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][3]

References

- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]

-

Separation of 2,5-Dimethoxy-4-chloroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]

- US4294988A - Method of preparing 2,4-difluoroaniline.

- EP2940002A1 - Halogenated aniline and method for producing same.

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

- EP0001825A1 - Method of preparing 2,4-difluoroaniline.

- WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. ResearchGate. [Link]

-

HPLC Methods for analysis of 3,4-Difluoroaniline. HELIX Chromatography. [Link]

-

4-chloro-3,5-difluoroaniline - 2613-33-4. ChemSynthesis. [Link]

- CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.

-

United States Patent (19). Googleapis.com. [Link]

-

An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

Sources

- 1. This compound | 2613-30-1 [sigmaaldrich.com]

- 2. This compound 98% | CAS: 2613-30-1 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. Separation of 2,5-Dimethoxy-4-chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 4-Chloro-2,5-difluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a comprehensive understanding of a chemical entity's foundational properties is paramount to its successful application in research and development. This guide deviates from rigid templates to provide a focused and practical examination of 4-Chloro-2,5-difluoroaniline. The structure and content are designed to offer not just data, but a deeper insight into the causality behind its characteristics and the strategic considerations for its use. Every piece of information is meticulously sourced to ensure the highest level of scientific integrity, providing a self-validating and trustworthy resource for professionals in the field.

Core Molecular Characteristics

This compound, identified by the CAS Number 2613-30-1, is a halogenated aromatic amine.[1][2][3] Its structure, featuring a chlorine atom and two fluorine atoms on the aniline ring, imparts a unique combination of electronic and steric properties that make it a valuable building block in medicinal chemistry and materials science.

The strategic placement of these halogen atoms significantly influences the molecule's reactivity and intermolecular interactions. The fluorine atoms, being highly electronegative, and the chlorine atom contribute to the electron-withdrawing nature of the aromatic ring, which in turn affects the basicity of the amino group and the susceptibility of the ring to electrophilic and nucleophilic substitution reactions.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₂N | [1][4] |

| Molecular Weight | 163.55 g/mol | [1][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-chloro-2,5-difluorophenylamine | [1][4] |

| CAS Number | 2613-30-1 | [1][3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1][4] |

Physicochemical Properties: A Deeper Dive

Understanding the physical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Table of Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 79-82 °C | [5] |

| 78-80 °C | ||

| Boiling Point (Predicted) | 214.7 ± 35.0 °C | |

| Density (Predicted) | 1.459 ± 0.06 g/cm³ | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Synthesis and Characterization

A robust and reproducible synthetic route is essential for the reliable supply of any key chemical intermediate. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic pathway can be devised based on established organic chemistry principles and literature on related compounds.

Proposed Synthetic Pathway

A common strategy for the synthesis of substituted anilines involves the nitration of a suitable precursor followed by the reduction of the nitro group.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodological Considerations:

-

Nitration of 1-Chloro-2,5-difluorobenzene: The starting material, 1-chloro-2,5-difluorobenzene, would be subjected to electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is a standard nitrating agent.[6] The directing effects of the halogen substituents would need to be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group at the 4-position.

-

Reduction of 4-Chloro-2,5-difluoronitrobenzene: The resulting nitro compound would then be reduced to the corresponding aniline.[6] Several methods are effective for this transformation, including the use of iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.[7] The choice of reducing agent would depend on factors such as scale, desired purity, and functional group tolerance.

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and chemical environment of the protons on the aromatic ring and the amino group. The coupling patterns between the protons and with the fluorine atoms would be critical for confirming the substitution pattern.

-

¹³C NMR: Would show the number of unique carbon environments in the molecule. The carbon-fluorine coupling constants are particularly informative for assigning the fluorinated carbon atoms.

-

-

Infrared (IR) Spectroscopy: Would be used to identify the characteristic functional groups, such as the N-H stretching vibrations of the primary amine and the C-H and C-C stretching vibrations of the aromatic ring.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further aid in structural elucidation.[8]

-

High-Performance Liquid Chromatography (HPLC): Would be used to assess the purity of the final product.

Chemical Reactivity and Field-Proven Insights

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents.

-

Nucleophilic Aromatic Substitution: The presence of three electron-withdrawing halogens can activate the aromatic ring towards nucleophilic aromatic substitution, although the amino group is a strong activating group for electrophilic substitution.

-

Reactions of the Amino Group: The amino group can undergo a variety of reactions typical of primary anilines, such as diazotization, acylation, and alkylation. These reactions allow for the further functionalization of the molecule, making it a versatile building block.

Expert Insights: In the context of drug discovery, the aniline moiety is a common "hinge-binding" element in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone. The specific substitution pattern of this compound can be exploited to fine-tune the electronic properties and steric bulk of this hinge-binding fragment, potentially leading to improved potency and selectivity. The fluorine atoms can also enhance metabolic stability and membrane permeability.

Applications in Drug Discovery and Development

Halogenated anilines are prevalent structural motifs in a wide range of pharmaceuticals. While specific examples detailing the use of this compound are not abundant in readily accessible literature, its structural similarity to known pharmacophores suggests its potential as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors for oncology.

Caption: Potential applications of this compound.

Case Study Analogue: Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a substituted aniline core. For instance, the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group has been identified as a key component in a series of potent VEGFR-2 kinase inhibitors.[9] The structural features of this compound make it an attractive candidate for incorporation into similar scaffolds to explore new structure-activity relationships.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a multifaceted chemical entity with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its unique substitution pattern of electron-withdrawing halogens and an electron-donating amino group provides a rich landscape for chemical manipulation. While detailed experimental data for this specific isomer is not as prevalent as for some of its counterparts, this guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and an exploration of its potential applications based on established chemical principles and data from closely related structures. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-characterized building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

-

CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents.

-

This compound | 2613-30-1 - Sigma-Aldrich.

-

2613-30-1 4-Chloro-2,5-difluorophenylamine AKSci Z0438. AK Scientific.

-

This compound (C6H4ClF2N) - PubChemLite.

-

4-Chloro-2,5-difluorophenylamine CAS#: 2613-30-1 - ChemicalBook.

-

2613-30-1 Cas No. | this compound - Apollo Scientific.

-

synthesis of 274-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene.

-

This compound 98% - Advanced ChemBlocks.

-

57946-56-2|4-Chloro-2-fluoroaniline|BLD Pharm.

-

CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents.

-

2,6-difluoro-4-chloro aniline - ChemBK.

-

2613-30-1 | this compound - ChemScene.

-

4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem.

-

4-chloro-3,5-difluoroaniline - 2613-33-4, C6H4ClF2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

-

(PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate.

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391) - Human Metabolome Database.

-

4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science.

-

4-Chloroaniline(106-47-8) 1H NMR spectrum - ChemicalBook.

-

4-Chloroaniline(106-47-8) 13C NMR spectrum - ChemicalBook.

-

5-Chloro-2,4-Difluoroaniline CAS#: 348-65-2 - ChemicalBook.

-

EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents.

-

4-Bromo-2,5-difluoroaniline 97 112279-60-4 - Sigma-Aldrich.

-

United States Patent (19) - Googleapis.com.

-

4-Chloro-2-fluoroaniline 98 57946-56-2 - Sigma-Aldrich.

-

mass spectra - fragmentation patterns - Chemguide.

-

Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... - ResearchGate.

-

Interpretation of mass spectra.

-

4-chloro-3,5-difluoroaniline - 2613-33-4, C6H4ClF2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

-

Synthesis of 2,5-difluoroaniline - PrepChem.com.

-

2-chloro-4,5-difluoroaniline - ChemNet.

-

2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem - NIH.

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][6]triazine-based VEGFR-2 kinase inhibitors - PubMed.

-

NMR Coupling Constants - Chemical Instrumentation Facility.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

-

4-Chloroaniline(106-47-8) 1H NMR spectrum - ChemicalBook.

-

2-CHLORO-4,5-DIFLUOROANILINE(2613-32-3) 1H NMR spectrum - ChemicalBook.

-

5-Chloro-2,4-Difluoroaniline: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

-

Agrochemical Innovation: The Role of 5-Chloro-2,4-Difluoroaniline.

-

The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors - Benchchem.

-

2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase.

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI.

-

CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents.

-

m-CHLORONITROBENZENE - Organic Syntheses Procedure.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98% | CAS: 2613-30-1 | AChemBlock [achemblock.com]

- 4. rsc.org [rsc.org]

- 5. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 6. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Halogenated Anilines

An In-Depth Technical Guide to 4-Chloro-2,5-difluoroaniline: A Key Building Block for Modern Chemistry

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as indispensable building blocks. Among these, this compound has emerged as a particularly valuable intermediate. Its unique substitution pattern—featuring three distinct halogen atoms on an aniline core—provides a trifecta of reactivity and property modulation that is highly sought after by researchers. The presence of fluorine atoms is known to significantly enhance crucial pharmacokinetic properties such as metabolic stability and binding affinity, while the chlorine atom offers an additional, distinct site for chemical modification.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the molecular structure, properties, and practical applications of this compound, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its effective application. This compound is a solid at room temperature, characterized by the identifiers and properties detailed below.

Molecular Structure and Key Identifiers

The structure consists of a benzene ring substituted with an amino group at position 1, fluorine atoms at positions 2 and 5, and a chlorine atom at position 4.

Caption: 2D representation of this compound.

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₆H₄ClF₂N[5]

-

SMILES: C1=C(C(=CC(=C1F)N)F)Cl[5]

-

InChI Key: PYRVOUSDQGBZRG-UHFFFAOYSA-N[6]

Physicochemical Data

The compound's physical and chemical properties dictate its handling, storage, and reactivity. This data is critical for designing experimental conditions.

| Property | Value | Source(s) |

| Molecular Weight | 163.55 g/mol | [5][7][8] |

| Physical Form | Solid | |

| Purity (Typical) | ≥98% | [4][5] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |

| LogP (Octanol-Water Partition Coeff.) | 2.20 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

The LogP value of 2.20 suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and absorption.

Synthesis, Reactivity, and Applications

Synthetic Pathways

The synthesis of substituted anilines like this compound often involves multi-step sequences. A common conceptual approach begins with a readily available, halogenated nitrobenzene. The synthesis generally involves the strategic introduction of halogen atoms followed by the reduction of a nitro group to the target aniline. For instance, a plausible route could start from p-fluoronitrobenzene, proceeding through bromination, chlorination, and a final fluorination via a diazotization reaction, with a critical nitro group reduction step to yield the aniline functionality.[9] The specific sequence and reagents are chosen to control the regioselectivity of the halogenation steps.

Chemical Reactivity and Role as a Synthon

The utility of this compound lies in its predictable reactivity.

-

The Amino Group: As the primary reactive site, the -NH₂ group readily undergoes acylation, alkylation, and diazotization, allowing for its conversion into a wide range of functional groups or for its use as a nucleophile in coupling reactions.

-

The Aromatic Ring: The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the fluorine atoms. This dual reactivity makes it a versatile building block.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine and chlorine is a well-established strategy in medicinal and agricultural chemistry.[10]

-

Pharmaceuticals: Fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity by forming favorable interactions with enzyme pockets.[1][2] This makes this compound a valuable starting material for synthesizing active pharmaceutical ingredients (APIs).

-

Agrochemicals: In agrochemicals, halogenation can increase the potency and environmental persistence of herbicides and pesticides, leading to more effective crop protection.[1][3]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

To illustrate the practical utility of this compound, this section details a representative experimental workflow. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction widely used in drug discovery.

Objective: To synthesize N-(4-methoxyphenyl)-4-chloro-2,5-difluoroaniline.

Causality: This protocol exemplifies the use of the aniline's amino group as a nucleophile in a cross-coupling reaction. The choice of a palladium catalyst, a specific phosphine ligand (e.g., Xantphos), and a base is critical for achieving high yield and preventing side reactions. The inert atmosphere is a self-validating system to ensure the stability of the catalyst and reactants.

Caption: Workflow for a Buchwald-Hartwig amination protocol.

Step-by-Step Methodology

-

Vessel Preparation: A Schlenk flask and magnetic stir bar are dried in an oven at 120 °C overnight and allowed to cool under a stream of argon.

-

Reagent Addition: To the flask, add this compound (1.0 mmol), 1-iodo-4-methoxybenzene (1.1 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., Xantphos, 0.04 mmol).

-

Inert Atmosphere: The flask is sealed, and the atmosphere is evacuated and backfilled with argon. This cycle is repeated three times to ensure all oxygen is removed, which is crucial for preventing the degradation of the palladium catalyst.

-

Solvent Addition and Reaction: Anhydrous toluene (5 mL) is added via syringe. The reaction mixture is then heated to 100 °C and stirred vigorously for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed sequentially with water (2 x 15 mL) and brine (15 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Safety and Handling

As a halogenated amine, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark) and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible substances.[5] An inert atmosphere is recommended for long-term storage to prevent degradation.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12][13] For eye contact, rinse cautiously with water for several minutes.[11][13] If inhaled, move to fresh air.[12] Seek medical attention if irritation persists or if swallowed.[11][12]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its carefully arranged halogen substituents provide a unique combination of reactivity and property-enhancing features that are invaluable to researchers in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its molecular weight, structure, and safe handling protocols, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

-

4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 . PubChem. [Link]

-

Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99% . Cole-Parmer. [Link]

- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

Synthesis of 4-chloro-2-fluoroaniline . PrepChem.com. [Link]

-

2,6-difluoro-4-chloro aniline . ChemBK. [Link]

-

This compound (C6H4ClF2N) . PubChemLite. [Link]

- EP0001825A1 - Method of preparing 2,4-difluoroaniline.

-

Difluoroalkylation of Anilines via Photoinduced Methods . The Journal of Organic Chemistry. [Link]

- US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 . PubChem. [Link]

-

The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- US4294988A - Method of preparing 2,4-difluoroaniline.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

2,5-Difluoroaniline: A Cornerstone for Pharmaceutical and Agrochemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98% | CAS: 2613-30-1 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 7. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Solubility Profile of 4-Chloro-2,5-difluoroaniline in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide

Abstract

4-Chloro-2,5-difluoroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in different organic solvents is a critical physicochemical parameter that dictates reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes a robust, first-principles methodological approach. It details the theoretical underpinnings of solubility, presents validated experimental protocols for its determination using the gold-standard shake-flask method, and outlines modern analytical techniques for accurate quantification, such as HPLC and UV-Vis spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reproducible solubility data to advance their scientific objectives.

Introduction: The Significance of Solubility

The structural attributes of an organic molecule dictate its physical and chemical properties. For this compound (Figure 1), a substituted aniline, its utility as a synthetic intermediate is profoundly influenced by its ability to dissolve in various reaction media. Solubility is not merely a physical constant; it is a cornerstone of process chemistry and pharmaceutical science, impacting:

-

Reaction Design: Ensuring reactants are in the same phase is crucial for molecular collision and reaction. The choice of solvent can significantly alter reaction rates and yield.

-

Crystallization and Purification: The selection of an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, is fundamental to effective purification.

-

Formulation Development: In pharmaceutical contexts, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents determines its bioavailability and the feasibility of different dosage forms.[1]

-

Analytical Method Development: Chromatographic and spectroscopic methods rely on the solubility of the analyte in the mobile phase or diluent for accurate quantification.[2]

This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate high-quality solubility data for this compound.

Figure 1: Chemical Structure of this compound

Image of the chemical structure of this compound

Physicochemical Profile and Theoretical Solubility Considerations

Understanding the inherent properties of this compound allows for qualitative predictions of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂N | [3] |

| Molecular Weight | 163.55 g/mol | [3] |

| Physical Form | Solid | [4] |

| Predicted XlogP | 2.1 - 2.2 | [3][5] |

| Melting Point | 47-50 °C | [6] |

The molecule possesses both polar and non-polar characteristics. The aniline amine (-NH₂) group and the fluorine atoms can participate in hydrogen bonding, imparting some polar character. However, the benzene ring and the chlorine atom contribute to its lipophilicity. The predicted XlogP value of ~2.2 suggests a moderate degree of lipophilicity, indicating that it will likely be more soluble in organic solvents than in water.[5]

The guiding principle of "like dissolves like" is paramount.[7][8] This means polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes. We can therefore predict a solubility hierarchy:

-

High Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., Ethanol, Methanol) that can interact with the molecule's polar functionalities.[2]

-

Moderate Solubility Expected: In solvents of intermediate polarity (e.g., Chloroform, Dichloromethane).[6]

-

Low Solubility Expected: In non-polar solvents (e.g., Hexane, Toluene) and in water.[9]

The following diagram illustrates this predicted relationship.

Caption: Predicted interactions between this compound and solvent classes.

Experimental Strategy for Quantitative Solubility Determination

To obtain definitive, quantitative solubility data, a systematic experimental approach is required. Our strategy is centered around the Equilibrium Shake-Flask Method , which is widely regarded as the most accurate and reliable method for determining thermodynamic solubility.[10] The workflow involves equilibrating an excess of the solid compound in the solvent of interest, separating the saturated solution from the undissolved solid, and then accurately measuring the concentration of the dissolved compound using a suitable analytical technique.

This guide details two primary analytical methods for quantification:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific technique, ideal for accurately measuring concentrations, especially at low levels, and for separating the analyte from any potential impurities or degradants.

-

UV-Visible Spectroscopy (UV-Vis): A rapid and accessible method suitable for high-throughput screening, provided the compound has a distinct chromophore and the solvent is transparent in the analytical wavelength range.[11][12]

The overall experimental workflow is depicted below.

Caption: Workflow for equilibrium solubility determination.

Detailed Experimental Protocols

Safety Precaution: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound. The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[9][13] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To prepare a saturated solution of this compound in a given solvent under thermodynamic equilibrium.

Materials:

-

This compound (solid, purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance

-

Calibrated pipettes or volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" ensures that undissolved solid remains at equilibrium. A starting point is ~20-30 mg of solid for every 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48 hours is preferable to ensure completion.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the clear, saturated solution into a clean sample vial. This step is critical to remove any remaining solid particulates, which would artificially inflate the measured solubility.

-

Dilution: Immediately prepare a series of accurate dilutions of the saturated filtrate using the same solvent to bring the concentration within the quantifiable range of the chosen analytical method (HPLC or UV-Vis). Record the dilution factors precisely.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately determine the concentration of this compound in the prepared saturated solutions.

Rationale: HPLC offers excellent separation and sensitivity, making it the method of choice for accurate quantification.[2]

Materials & Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase (e.g., Acetonitrile:Water mixture)

-

Volumetric flasks and pipettes for standard preparation

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards (e.g., ranging from 0.1 to 100 µg/mL) by serial dilution.

-

Instrument Setup:

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determine the λ_max of this compound by running a UV scan (typically in the 240-280 nm range). Set the detector to this wavelength.

-

-

Calibration Curve: Inject the calibration standards in triplicate and record the peak area for each. Plot a graph of peak area versus concentration. The resulting curve should be linear (R² > 0.999).

-

Sample Analysis: Inject the diluted filtrate samples (from Protocol 1) into the HPLC system.

-

Calculation: Using the peak area of the sample and the equation from the calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility.

Solubility (mg/mL) = Concentration_from_curve (mg/mL) × Dilution_Factor

Protocol 3: Quantification by UV-Vis Spectroscopy

Objective: To rapidly determine the concentration of this compound.

Rationale: This method is faster than HPLC but may be less specific. It is suitable when the solvent does not absorb at the analytical wavelength and no interfering impurities are present.[11][15]

Materials & Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Methodology:

-

Determine λ_max: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max).

-

Standard Preparation: Prepare a stock solution and a series of calibration standards in the same solvent used for the solubility test.

-

Calibration Curve: Measure the absorbance of each standard at the predetermined λ_max, using the pure solvent as a blank. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Sample Analysis: Measure the absorbance of the diluted filtrate samples. Ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

-

Calculation: Use the absorbance of the sample and the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to find the final solubility.

Solubility (mg/mL) = Concentration_from_curve (mg/mL) × Dilution_Factor

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, organized table to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Polarity | Analytical Method | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | HPLC | Data | Data |

| e.g., Acetone | Polar Aprotic | HPLC | Data | Data |

| e.g., Dichloromethane | Dipolar Aprotic | HPLC | Data | Data |

| e.g., Toluene | Non-Polar | HPLC | Data | Data |

| e.g., Hexane | Non-Polar | HPLC | Data | Data |

Note: The solubility in mol/L is calculated by dividing the solubility in g/L by the molecular weight (163.55 g/mol ).

The results from this table can be used to validate the initial predictions based on the "like dissolves like" principle. This data is invaluable for selecting appropriate solvents for chemical synthesis, designing crystallization procedures, and informing early-stage formulation decisions.

Conclusion

This guide has established a comprehensive and scientifically rigorous framework for determining the solubility of this compound in various organic solvents. By combining the definitive shake-flask method for sample preparation with high-specificity analytical techniques like HPLC, researchers can generate the reliable, quantitative data essential for process optimization and development. The provided protocols are designed to be self-validating, ensuring that the generated data is both accurate and reproducible. Adherence to these methodologies will enable scientists and drug development professionals to make informed, data-driven decisions, ultimately accelerating their research and development timelines.

References

- Vertex AI Search. (n.d.). Spectroscopic Techniques - Solubility of Things. Retrieved January 6, 2026.

- Vertex AI Search. (n.d.). Chromatographic Techniques - Solubility of Things. Retrieved January 6, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 6, 2026.

- Books. (n.d.). Chapter 8: UHPLC for the Determination of Physicochemical Parameters in Drug Discovery. Retrieved January 6, 2026.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 6, 2026, from [Link]

-

Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved January 6, 2026, from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 6, 2026, from [Link]

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 6, 2026.

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved January 6, 2026, from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved January 6, 2026, from [Link]

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility | Request PDF. Retrieved January 6, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 6, 2026, from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 6, 2026, from [Link]

- Thermo Fisher Scientific. (2011, March 15). SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. Retrieved January 6, 2026.

-

ChemBK. (2024, April 9). 2,6-difluoro-4-chloro aniline. Retrieved January 6, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H4ClF2N). Retrieved January 6, 2026, from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 2613-30-1 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Spectroscopic Guide to 4-Chloro-2,5-difluoroaniline: Elucidating Molecular Structure through NMR, IR, and MS

Introduction: The Analytical Imperative for 4-Chloro-2,5-difluoroaniline

This compound (CAS No: 2613-30-1; Molecular Formula: C₆H₄ClF₂N) is a halogenated aromatic amine that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The precise arrangement of its substituent groups—an amino group, a chlorine atom, and two fluorine atoms on a benzene ring—imparts unique chemical properties that are leveraged in drug discovery and materials science.[4] Consequently, unambiguous structural confirmation and purity assessment are paramount for researchers and drug development professionals.

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Moving beyond a mere presentation of data, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Each section is structured to be a self-validating system, grounding analytical protocols in established scientific principles to ensure trustworthiness and reproducibility.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Landscape

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment. The electronegativity of the halogen substituents and the electronic effects of the amine group create a distinct and predictable pattern of chemical shifts and spin-spin couplings.

¹H NMR Spectroscopy: Proton Environment Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring (H-3 and H-6).

-

H-6: This proton is flanked by the amino group (electron-donating) and a fluorine atom. It is expected to appear further upfield. Its signal will be split by the adjacent fluorine at C-5 (³JH-F) and the more distant proton at H-3 (⁴JH-H).

-

H-3: This proton is positioned between a fluorine atom (C-2) and a chlorine atom (C-4). The combined electron-withdrawing effects of these halogens will shift this proton's signal downfield. The signal will be split by the adjacent fluorine at C-2 (³JH-F) and the proton at H-6 (⁴JH-H).

The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: Carbon Framework Elucidation

The proton-decoupled ¹³C NMR spectrum will display six unique signals for the six aromatic carbons, as the molecule is asymmetric. The key feature of this spectrum is the presence of large carbon-fluorine coupling constants (JC-F), which are invaluable for assigning the fluorinated carbons.

-

C-2 and C-5: These carbons, directly bonded to fluorine, will exhibit large one-bond coupling constants (¹JC-F) and appear as doublets. Their chemical shifts are significantly influenced by the direct attachment to the highly electronegative fluorine atoms.

-

C-1, C-3, C-4, C-6: These carbons will show smaller two-bond (²JC-F) or three-bond (³JC-F) couplings, appearing as doublets or triplets (if coupled to both fluorine atoms). The carbon attached to the amino group (C-1) will be shifted upfield, while the carbon bonded to chlorine (C-4) will also show a characteristic shift.

¹⁹F NMR Spectroscopy: Fluorine Atom Identification

¹⁹F NMR is exceptionally sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[5][6] Two distinct signals are expected for the two non-equivalent fluorine atoms at positions C-2 and C-5. These signals will likely appear as doublet of doublets due to coupling with each other (⁴JF-F) and with their neighboring protons (³JH-F). The pH dependence of the ¹⁹F chemical shift in fluoroanilines can also be a significant characteristic.[7]

Predicted NMR Spectroscopic Data

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H-3 | 6.9 - 7.2 | dd | ³JH-F ≈ 8-10, ⁴JH-H ≈ 2-3 |

| H-6 | 6.6 - 6.8 | dd | ³JH-F ≈ 4-6, ⁴JH-H ≈ 2-3 | |

| -NH₂ | 3.5 - 4.5 | br s | - | |

| ¹³C | C-1 | ~140 (d) | d | ²JC-F |

| C-2 | ~155 (dd) | dd | ¹JC-F > 240, ²JC-F | |

| C-3 | ~110 (d) | d | ²JC-F | |

| C-4 | ~120 (dd) | dd | ²JC-F, ³JC-F | |

| C-5 | ~150 (dd) | dd | ¹JC-F > 240, ²JC-F | |

| C-6 | ~105 (d) | d | ²JC-F | |

| ¹⁹F | F (C-2) | -120 to -140 | dd | ⁴JF-F, ³JH-F |

| F (C-5) | -130 to -150 | dd | ⁴JF-F, ³JH-F |

Note: Predicted values are based on data for analogous compounds such as 2,5-difluoroaniline and 4-chloro-2-fluoroaniline and established substituent effects.[8][9][10][11][12] Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[13]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon (unless coupled to fluorine). A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. A simple pulse-acquire sequence is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.[6]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F). Integrate signals and analyze multiplicities and coupling constants.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound provides a characteristic fingerprint based on its amine and halogenated aromatic structure.[14]

Interpretation of the IR Spectrum

-

N-H Stretching: The primary amine group (-NH₂) will give rise to two characteristic sharp-to-medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring results in several sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

-

C-F Stretching: The C-F bonds will produce very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region. The exact position depends on the substitution pattern.[14]

-

C-Cl Stretching: The C-Cl stretching vibration gives a strong band in the fingerprint region, typically between 700-850 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The software will automatically perform a ratio of the sample scan to the background scan, resulting in the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) MS is typically used, which provides the molecular weight and a unique fragmentation pattern that aids in structural confirmation.[15]

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺·): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (163.55 g/mol ). A key feature will be the isotopic pattern of chlorine: two peaks, [M]⁺· and [M+2]⁺·, in an approximate 3:1 ratio of intensity, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl, respectively.[16] This pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pathways: The high energy of electron ionization causes the molecular ion to fragment in predictable ways.[17] Common fragmentation pathways for halogenated anilines include:

-

Loss of Halogens: Cleavage of C-Cl or C-F bonds.

-

Loss of HCN: A characteristic fragmentation for anilines, involving the amine group and an adjacent ring carbon.

-

Ring Cleavage: Further fragmentation of the aromatic ring structure.

-

Caption: Key predicted fragmentation pathways in EI-MS.

Predicted Mass Spectrometry Data

| m/z (for ³⁵Cl) | Predicted Identity | Notes |

| 163 | [M]⁺· | Molecular Ion. Accompanied by m/z 165 (³⁷Cl isotope). |

| 128 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 144 | [M - F]⁺ | Loss of a fluorine radical. |

| 100 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also provides purity information.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[15]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion is identified, and the fragmentation pattern is analyzed to confirm the structure.

References

- New Journal of Chemistry. (n.d.). Supporting Information.

-

MDPI. (2024, June 12). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Retrieved January 6, 2026, from [Link]

-

PubMed. (2024, October 1). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 4-(Chloro-difluoro-methoxy)-aniline - Optional[1H NMR] - Spectrum. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (2022, March 10). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Retrieved January 6, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved January 6, 2026, from [Link]

-

PubMed. (1989, April). New class of 19F pH indicators: fluoroanilines. Retrieved January 6, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Regioselective chlorination and bromination of unprotected anilines. Retrieved January 6, 2026, from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved January 6, 2026, from [Link]

-

Oxford Academic. (2018, May 14). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

SciSpace. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Retrieved January 6, 2026, from [Link]

-

University of Tübingen. (n.d.). Interpretation of mass spectra. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]

-

mzCloud. (2016, October 3). 4 Chloro 2 5 DMA. Retrieved January 6, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H4ClF2N). Retrieved January 6, 2026, from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Chloro-2-fluoroaniline - Optional[ATR-IR] - Spectrum. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2,5-Difluoroaniline. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025, August 5). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Chloro-3,5-difluoroaniline. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | 2613-30-1 [sigmaaldrich.com]

- 2. This compound 98% | CAS: 2613-30-1 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR [m.chemicalbook.com]

- 9. 2,5-Difluoroaniline(367-30-6) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 2,3-Difluoroaniline(4519-40-8) 13C NMR [m.chemicalbook.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. rsc.org [rsc.org]

- 14. scispace.com [scispace.com]

- 15. uni-saarland.de [uni-saarland.de]

- 16. PubChemLite - this compound (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 17. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Safety and Handling Guide for 4-Chloro-2,5-difluoroaniline for Research and Development Applications

This guide provides an in-depth analysis of the safety profile and handling requirements for 4-Chloro-2,5-difluoroaniline (CAS No: 2613-30-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer mechanistic insights and practical, field-proven protocols. The objective is to foster a comprehensive safety culture by explaining the causality behind recommended procedures, ensuring both personal safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a halogenated aniline derivative, a class of compounds frequently used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern imparts unique reactivity, but also necessitates a detailed understanding of its material properties for safe handling. The compound is a solid at room temperature.[2]

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2613-30-1 | [2][3][4] |

| Molecular Formula | C₆H₄ClF₂N | [2][4][5] |

| Molecular Weight | 163.55 g/mol | [2][4][5][6] |

| Synonyms | 4-Chloro-2,5-difluorophenylamine | [4] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥98% | [2][3][4] |

| Storage Temperature | Room Temperature, in a dark, inert atmosphere | [2][3] |

Section 2: GHS Hazard Profile and Mechanistic Insights

The Globally Harmonized System (GHS) classification for this compound provides a clear, internationally recognized summary of its primary hazards. Understanding the mechanisms behind these classifications is critical for appreciating the risks involved.

Table 2: GHS Classification for this compound

| Category | Code | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| STOT - Single Exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

| Source(s):[2][4] |

Expertise & Experience: Deconstructing the Hazards

-

Dermal, Ocular, and Respiratory Irritation (H315, H319, H335): As a solid, the primary risk of exposure is through the inhalation of fine dust or direct contact with the skin and eyes.[3] The electrophilic nature of the halogenated aromatic ring, combined with the aniline functional group, can lead to reactions with nucleophilic residues in proteins and other biomolecules in epithelial tissues, triggering an inflammatory response. This is the underlying cause of the observed irritation.

-

Acute Oral Toxicity (H302): While intentional ingestion is unlikely in a laboratory setting, accidental transfer via contaminated hands is a real risk. The "Harmful if swallowed" classification indicates that significant toxicity can occur after a single oral dose.[2]

-

Trustworthiness - The Aniline Class Effect: A critical, often under-emphasized risk for aniline and its derivatives is the potential to cause methemoglobinemia .[7] While not explicitly listed in the H-statements for this specific molecule, it is a well-documented toxicological effect for the broader chemical class.[7] Absorption into the body can lead to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be fatal. The onset of symptoms may be delayed by 2 to 4 hours post-exposure.[7] Researchers must treat this as a credible, high-consequence risk.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The hierarchy of controls is a framework that prioritizes risk mitigation strategies from most to least effective. This system is self-validating; by implementing controls from the top of the hierarchy downwards, risks are systematically minimized.